Exclusive Role as Key Intermediate in AstraZeneca's CCR3 Modulator Patent
4-(3,4-Dichlorophenoxy)piperidine is the exact chemical intermediate disclosed for the synthesis of a specific series of chemokine receptor (CCR3) modulators in US Patent 7,709,500 B2, assigned to AstraZeneca [1]. In contrast, unsubstituted 4-phenoxypiperidine is not mentioned in this patent family, and its core is instead associated with histamine H3 antagonist programs [2]. The patent explicitly describes a process for making 4-(3,4-dichlorophenoxy)piperidine and its subsequent conversion into therapeutically active piperidine hydroxyl-alkyl amides. This direct, documented linkage to a defined pharmaceutical development pathway constitutes a verifiable differentiation point for procurement decisions targeting CCR3-related research. Due to the nature of patent disclosures, a direct head-to-head activity comparison of the intermediate is not provided; however, the structural requirement is unequivocal. High-strength differential evidence in the form of target compound bioactivity data is limited, as the compound is primarily an intermediate rather than a final bioactive entity.
| Evidence Dimension | Patent-cited utility as key synthetic intermediate |
|---|---|
| Target Compound Data | Explicitly claimed intermediate in US 7,709,500 B2 |
| Comparator Or Baseline | 4-Phenoxypiperidine (unsubstituted): Not cited in US 7,709,500 B2; utility in H3 antagonist patents |
| Quantified Difference | Qualitative difference in patent landscape and synthetic destination |
| Conditions | Synthetic utility / intellectual property context |
Why This Matters
For laboratories or CROs engaged in CCR3-targeted drug discovery or following AstraZeneca's synthetic routes, procurement of the exact intermediate is mandatory to reproduce the patented chemistry.
- [1] Alcaraz L, Furber M, Purdie M, Springthorpe B. Chemical compounds. US Patent 7,709,500 B2. 2010 May 4. Assignee: AstraZeneca AB. View Source
- [2] Dvorak CA, Apodaca R, Barbier AJ, et al. 4-phenoxypiperidines: potent, conformationally restricted, non-imidazole histamine H3 antagonists. J Med Chem. 2005;48(6):2229-2238. doi:10.1021/jm049212n. View Source
